molecular formula C13H20N4O6S B2658539 Ethyl 4-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl)piperazine-1-carboxylate CAS No. 874806-32-3

Ethyl 4-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2658539
CAS No.: 874806-32-3
M. Wt: 360.39
InChI Key: BAIJRXIAMFKDGL-UHFFFAOYSA-N
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Description

Ethyl 4-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a sulfonyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl)piperazine-1-carboxylate typically involves multi-step organic reactionsThe final step involves esterification to introduce the ethyl carboxylate group .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.

    Reduction: The carbonyl groups in the uracil moiety can be reduced to hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can lead to the formation of sulfonic acids, while reduction of the carbonyl groups can yield alcohols .

Scientific Research Applications

Ethyl 4-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl)piperazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The piperazine ring can interact with receptor sites, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl)piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of piperazine.

    Methyl 4-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl)piperazine-1-carboxylate: Similar structure but with a methyl ester instead of ethyl.

Uniqueness

This compound is unique due to its combination of a piperazine ring with a sulfonyl group and a carboxylate ester, which provides specific chemical properties and potential biological activities that are distinct from similar compounds .

Properties

IUPAC Name

ethyl 4-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)sulfonylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O6S/c1-4-23-13(20)16-5-7-17(8-6-16)24(21,22)10-9-14(2)12(19)15(3)11(10)18/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAIJRXIAMFKDGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CN(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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